molecular formula C14H23N3O B2815303 1-(4-Methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethan-1-amine CAS No. 953905-83-4

1-(4-Methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethan-1-amine

Cat. No. B2815303
CAS RN: 953905-83-4
M. Wt: 249.358
InChI Key: GIEDTLUQSFWSEZ-UHFFFAOYSA-N
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Description

4-MeOMPMI is a derivative of the phenethylamine class of compounds and is structurally similar to other psychoactive substances such as MDMA and mescaline. However, 4-MeOMPMI has not been extensively studied for its psychoactive effects and instead has been investigated for its potential therapeutic properties.

Scientific Research Applications

Role in Serotonin Receptor Affinity and Lead Structure Development

A study highlighted the design of compounds based on the structural framework of "1-(4-Methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethan-1-amine" to evaluate their affinity for the human serotonin 5-HT6 receptor. Through radioligand binding assays and docking to a 5-HT6R homology model, it was discovered that modifications in the methoxyl linker could influence affinity for the 5-HT6R, identifying potential lead structures for further development. The branching of the methoxyl linker, in particular, was found to increase the affinity, demonstrating the compound's significance in receptor affinity studies and drug design (Łażewska et al., 2019).

Synthesis of New Amides for Antileukemic Agents

Research into new amides containing the "1-(4-Methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethan-1-amine" fragment explored its synthesis through reactions with various chemicals, producing intermediates for antileukemic agent imatinib. This study showcases the compound's role in synthesizing key intermediates with potential therapeutic applications, demonstrating its utility in medicinal chemistry (Koroleva et al., 2011).

Biological Activities of Mannich Bases with Piperazines

Another study synthesized new Mannich bases using a derivative of "1-(4-Methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethan-1-amine" and evaluated them for cytotoxic/anticancer and carbonic anhydrase (CA) inhibitory effects. Some compounds exhibited significant potency, highlighting the potential of derivatives of this compound in the design of new therapeutic agents with anticancer activity and enzyme inhibition properties (Gul et al., 2019).

Inhibition of Kinase Activity

Research into the inhibition of Src kinase activity identified derivatives of "1-(4-Methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethan-1-amine" as potent inhibitors. This study underscores the compound's relevance in the development of kinase inhibitors, which are crucial in cancer therapy and the treatment of other diseases (Boschelli et al., 2007).

properties

IUPAC Name

1-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N3O/c1-16-7-9-17(10-8-16)11-14(15)12-3-5-13(18-2)6-4-12/h3-6,14H,7-11,15H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIEDTLUQSFWSEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC(C2=CC=C(C=C2)OC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethan-1-amine

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